molecular formula C9H10ClFN2 B3222341 3-((2R)Pyrrolidin-2-YL)-2-chloro-5-fluoropyridine CAS No. 1212926-79-8

3-((2R)Pyrrolidin-2-YL)-2-chloro-5-fluoropyridine

Cat. No.: B3222341
CAS No.: 1212926-79-8
M. Wt: 200.64
InChI Key: BOVWNWQLMQRQFL-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-((2R)Pyrrolidin-2-YL)-2-chloro-5-fluoropyridine is a compound that features a pyrrolidine ring attached to a pyridine ring, with chlorine and fluorine substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((2R)Pyrrolidin-2-YL)-2-chloro-5-fluoropyridine typically involves the construction of the pyrrolidine ring followed by its attachment to the pyridine ring. One common method involves the cyclization of an appropriate precursor to form the pyrrolidine ring, which is then functionalized to introduce the chlorine and fluorine substituents .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and specific reaction temperatures and pressures to facilitate the desired transformations .

Chemical Reactions Analysis

Types of Reactions

3-((2R)Pyrrolidin-2-YL)-2-chloro-5-fluoropyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrrolidine-pyridine compounds .

Scientific Research Applications

3-((2R)Pyrrolidin-2-YL)-2-chloro-5-fluoropyridine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biological targets.

    Medicine: Explored as a potential lead compound in drug discovery for various therapeutic areas.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-((2R)Pyrrolidin-2-YL)-2-chloro-5-fluoropyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-((2R)Pyrrolidin-2-YL)-2-chloro-5-fluoropyridine is unique due to its combination of a pyrrolidine ring with a chlorinated and fluorinated pyridine ring, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

2-chloro-5-fluoro-3-[(2R)-pyrrolidin-2-yl]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClFN2/c10-9-7(4-6(11)5-13-9)8-2-1-3-12-8/h4-5,8,12H,1-3H2/t8-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOVWNWQLMQRQFL-MRVPVSSYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C2=C(N=CC(=C2)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](NC1)C2=C(N=CC(=C2)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClFN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-((2R)Pyrrolidin-2-YL)-2-chloro-5-fluoropyridine
Reactant of Route 2
3-((2R)Pyrrolidin-2-YL)-2-chloro-5-fluoropyridine
Reactant of Route 3
3-((2R)Pyrrolidin-2-YL)-2-chloro-5-fluoropyridine
Reactant of Route 4
3-((2R)Pyrrolidin-2-YL)-2-chloro-5-fluoropyridine
Reactant of Route 5
3-((2R)Pyrrolidin-2-YL)-2-chloro-5-fluoropyridine
Reactant of Route 6
3-((2R)Pyrrolidin-2-YL)-2-chloro-5-fluoropyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.